Boiling Point Elevation Relative to n-Butyl and Isobutyl Cinnamate Isomers
Sec-butyl cinnamate exhibits the highest predicted boiling point among the four butyl cinnamate constitutional isomers, a property directly relevant to evaporation rate, headspace concentration, and thermal stability in fragrance and flavor applications [1][2]. The measured boiling point of sec-butyl cinnamate (296.7 °C at 760 mmHg) exceeds that of n-butyl cinnamate (271 °C at 760 mmHg) by 25.7 °C, isobutyl cinnamate (270–272 °C at 760 mmHg) by approximately 25 °C, and tert-butyl cinnamate (290.8 °C at 760 mmHg) by 5.9 °C [1][2].
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 296.7 ± 9.0 °C (predicted, ACD/Labs) |
| Comparator Or Baseline | n-Butyl cinnamate: 271 °C; Isobutyl cinnamate: 270–272 °C (lit.); tert-Butyl cinnamate: 290.8 ± 9.0 °C (predicted, ACD/Labs) |
| Quantified Difference | +25.7 °C vs. n-butyl; +~25 °C vs. isobutyl; +5.9 °C vs. tert-butyl |
| Conditions | Boiling point at 760 mmHg; sec-butyl and tert-butyl values from ACD/Labs Percepta predicted data; n-butyl and isobutyl from published fragrance material reviews |
Why This Matters
Elevated boiling point translates to lower volatility and extended fragrance substantivity on skin or in product matrices, enabling sec-butyl cinnamate to function as a longer-lasting base-note component compared to its more volatile n-butyl and isobutyl counterparts.
- [1] Bhatia, S.P., et al. (2007). Fragrance material review on butyl cinnamate. Food Chem. Toxicol., 45(Suppl. 1), S49–S54. Boiling point 271 °C. View Source
- [2] Bhatia, S.P., et al. (2007). Fragrance material review on isobutyl cinnamate. Food Chem. Toxicol., 45(Suppl. 1), S55–S59. Boiling point not explicitly stated; Chem-Impex International reports 270–272 °C. View Source
